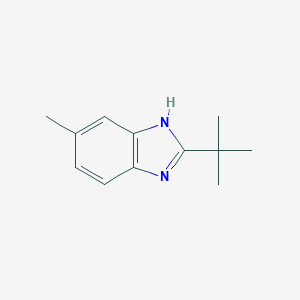

2-tert-butyl-6-methyl-1H-benzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-5-6-9-10(7-8)14-11(13-9)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPBNEXLKINUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzimidazole and its derivatives represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] This technical guide outlines a proposed methodology for the synthesis of a specific derivative, 2-tert-butyl-6-methyl-1H-benzimidazole, via the condensation of 4-methyl-1,2-phenylenediamine with pivalaldehyde. Detailed experimental protocols, predicted characterization data based on analogous structures, and workflow visualizations are provided to assist researchers in the preparation and verification of this compound.

Introduction

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a privileged pharmacophore in modern drug discovery.[2][3] Its structural similarity to naturally occurring nucleotides allows it to interact with a variety of biological targets.[2] The therapeutic potential of benzimidazole derivatives is broad, with approved drugs used as anthelmintics, proton pump inhibitors, and antihistamines.[2][4]

The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring system.[5] Substitution at the C-2 position is particularly common and influential. This guide focuses on the synthesis and characterization of 2-tert-butyl-6-methyl-1H-benzimidazole, a derivative combining a sterically bulky tert-butyl group at the 2-position and a methyl group at the 6-position. This specific substitution pattern is explored for its potential to modulate lipophilicity and target engagement.

Proposed Synthesis Pathway

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde.[1][6] This guide proposes a one-pot synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole from 4-methyl-1,2-phenylenediamine and pivalaldehyde (2,2-dimethylpropanal), using ammonium acetate as an efficient and mild catalyst in an ethanol solvent system.[7]

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-substituted benzimidazoles.[7][8]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Ammonium Acetate (NH₄OAc)

-

Absolute Ethanol

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1,2-phenylenediamine (10 mmol), pivalaldehyde (11 mmol), and ammonium acetate (2 mmol).

-

Add 40 mL of absolute ethanol to the flask.

-

Heat the reaction mixture to reflux (approximately 75-80°C) with continuous stirring.

-

Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer successively with a saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 2-tert-butyl-6-methyl-1H-benzimidazole.

Characterization Data

The following characterization data are predicted based on analyses of structurally similar compounds, such as 2-tert-butyl-1H-benzimidazole and various methylated benzimidazoles.[9][10]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Predicted spectrum in DMSO-d₆, 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~12.2 | br s | 1H | N-H (imidazole) | [9] |

| ~7.4 | d | 1H | Ar-H (H-4) | [9] |

| ~7.3 | s | 1H | Ar-H (H-7) | [9] |

| ~6.9 | d | 1H | Ar-H (H-5) | [9] |

| ~2.4 | s | 3H | Ar-CH₃ | [9] |

| ~1.4 | s | 9H | -C(CH₃)₃ (tert-butyl) | [10] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Predicted spectrum in DMSO-d₆, 100 MHz.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~161 | C=N (C-2) | [10] |

| ~142, ~134 | Quaternary Ar-C (imidazole fusion) | [10] |

| ~131 | Quaternary Ar-C (C-6) | [9] |

| ~123, ~114, ~110 | Ar-CH | [9][10] |

| ~33 | Quaternary C of tert-butyl | [10] |

| ~29 | CH₃ of tert-butyl | [10] |

| ~21 | Ar-CH₃ | [9] |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment of Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2970-2870 | Aliphatic C-H stretch (tert-butyl and methyl) |

| ~1620 | C=N stretch (imidazole ring) |

| ~1450 | C=C stretch (aromatic ring) |

| ~1280 | C-N stretch |

MS (Mass Spectrometry)

| m/z Value | Assignment |

| 188 | [M]⁺ (Molecular ion) |

| 173 | [M-CH₃]⁺ (Loss of a methyl radical) |

The expected fragmentation pattern involves the loss of a methyl group from the tert-butyl substituent to form a stable secondary carbocation, which is a common fragmentation pathway for tert-butyl arenes.[11]

Proposed Reaction Mechanism

The reaction proceeds through a multi-step condensation mechanism catalyzed by ammonium acetate.

Caption: General mechanism for benzimidazole formation.

-

Imine Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

-

Cyclization: The second amino group performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered ring.

-

Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation (losing two hydrogen atoms) to form the stable aromatic benzimidazole ring. The ammonium acetate can facilitate both the dehydration and oxidation steps.[7]

Conclusion

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-tert-butyl-6-methyl-1H-benzimidazole. By leveraging established, efficient, and mild reaction conditions, the proposed protocol offers a reliable pathway for obtaining the target compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The continued exploration of novel benzimidazole derivatives is crucial for the advancement of medicinal chemistry, and this document aims to facilitate such research endeavors.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. new-one-pot-procedure-for-the-synthesis-of-2-substituted-benzimidazoles - Ask this paper | Bohrium [bohrium.com]

- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-tert-butyl-6-methyl-1H-benzimidazole

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and structural characteristics of 2-tert-butyl-6-methyl-1H-benzimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

| Property | Value | Data Source |

| Molecular Formula | C₁₂H₁₆N₂ | Calculated |

| Molecular Weight | 188.27 g/mol | Calculated |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[1][2] | Analogy to similar benzimidazole derivatives[1][2] |

| pKa (most acidic) | Data not available | N/A |

| pKa (most basic) | Data not available | N/A |

| LogP | Data not available | N/A |

Synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, typically involving the condensation reaction between an o-phenylenediamine and a carboxylic acid or an aldehyde. For the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole, the logical precursors are 4-methyl-1,2-phenylenediamine and pivalic acid (2,2-dimethylpropanoic acid) or pivalaldehyde (2,2-dimethylpropanal).

Experimental Protocol: Synthesis via Condensation with Pivalaldehyde

This protocol outlines a general procedure for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole based on established methods for similar compounds.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Ethanol (or a similar suitable solvent)

-

An oxidizing agent (e.g., sodium metabisulfite, or air)

-

Hydrochloric acid (for catalyst, if needed)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add pivalaldehyde (1.1 eq). If an acidic catalyst is used, a catalytic amount of hydrochloric acid can be added at this stage. If an oxidizing agent like sodium metabisulfite is used, it is added to the reaction mixture.

-

Reaction: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Extraction: The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 2-tert-butyl-6-methyl-1H-benzimidazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole.

Caption: Synthesis workflow for 2-tert-butyl-6-methyl-1H-benzimidazole.

Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activity or involvement of 2-tert-butyl-6-methyl-1H-benzimidazole in any signaling pathways. Benzimidazole derivatives as a class are known to exhibit a wide range of biological activities, and further research would be required to elucidate the specific mechanism of action for this compound.

References

Spectroscopic Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole: A Technical Overview

Predicted Spectroscopic Data

The structural features of 2-tert-butyl-6-methyl-1H-benzimidazole, including the benzimidazole core, the tert-butyl group at the 2-position, and the methyl group at the 6-position, give rise to characteristic spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the aliphatic protons of the tert-butyl and methyl groups. The chemical shifts are influenced by the electron-donating nature of the alkyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 2-tert-butyl-6-methyl-1H-benzimidazole

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 12.5 | Singlet (broad) | 1H | N-H |

| ~7.4 - 7.6 | Multiplet | 2H | Ar-H |

| ~7.0 - 7.2 | Multiplet | 1H | Ar-H |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents, while the aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 2-tert-butyl-6-methyl-1H-benzimidazole

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C2 (C=N) |

| ~135 - 142 | Aromatic Quaternary Carbons |

| ~130 - 135 | Aromatic Quaternary Carbons |

| ~120 - 125 | Aromatic CH |

| ~110 - 118 | Aromatic CH |

| ~30 - 35 | Quaternary Carbon of tert-butyl |

| ~28 - 30 | Methyl Carbons of tert-butyl |

| ~20 - 22 | -CH₃ |

The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorptions are expected for the N-H bond, C-H bonds, and the C=N bond of the imidazole ring.

Table 3: Predicted Key IR Absorptions for 2-tert-butyl-6-methyl-1H-benzimidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2870 | Strong | Aliphatic C-H stretch |

| ~1620 - 1600 | Medium | C=N stretch |

| ~1480 - 1450 | Medium | Aromatic C=C stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected to be prominent. Fragmentation may involve the loss of a methyl group from the tert-butyl substituent, followed by further fragmentation of the benzimidazole ring.

Table 4: Predicted Mass Spectrometry Data for 2-tert-butyl-6-methyl-1H-benzimidazole

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 131 | [M - C(CH₃)₃]⁺ |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a newly synthesized benzimidazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound using various spectroscopic techniques.

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Derivatives

Disclaimer: A comprehensive search of publicly available crystallographic databases reveals that the specific crystal structure for 2-tert-butyl-6-methyl-1H-benzimidazole has not been reported. To provide a relevant and detailed analysis within the benzimidazole class, this guide will focus on the crystal structure of a closely related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole . This molecule shares the core 6-methyl-1H-benzimidazole moiety, offering valuable insights into the structural characteristics of this family of compounds.

Introduction to Benzimidazoles

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. This scaffold is a prominent feature in a variety of biologically active molecules and pharmaceutical drugs. The substituents on the benzimidazole ring system play a crucial role in determining the molecule's chemical properties and biological activity. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, drug design, and development.

Crystal Structure Analysis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole

The crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole (C₁₃H₁₃N₃O) provides a representative example of the crystallographic features of substituted benzimidazoles.

Crystallographic Data

The quantitative crystallographic data for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃N₃O |

| Formula Weight | 227.27 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.345(1) |

| b (Å) | 8.912(1) |

| c (Å) | 20.145(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2215.4(4) |

| Z | 8 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (Mg/m³) | 1.362 |

| F(000) | 960 |

Table 2: Selected Bond Lengths and Torsion Angles

| Bond | Length (Å) | Torsion Angle | Angle (°) |

| N1-C7 | 1.332(3) | C4—C3—C6—C7 | -40.4(4) |

| N2-C7 | 1.365(3) | C3—C6—C7—N15 | -46.0(4) |

| C8-C9 | 1.396(4) | ||

| C1-C6 | 1.509(4) |

Note: The data presented is for the proxy compound 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.

Molecular and Crystal Structure Description

In the solid state, the molecule is not planar. The isoxazole ring is inclined to the benzimidazole ring system at a dihedral angle of 69.28 (14)°.[1][2][3][4] The crystal packing is primarily stabilized by intermolecular N—H···N hydrogen bonds, which link neighboring benzimidazole rings to form chains along the a-axis direction.[1][2][3][4] Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···H (48.8%), H···C/C···H (20.9%), and H···N/N···H (19.3%) interactions.[1][2][3][4]

Experimental Protocols

Proposed Synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole

While the specific synthesis protocol for 2-tert-butyl-6-methyl-1H-benzimidazole is not explicitly detailed in the search results, a general and widely applicable method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[5][6]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Pivalic acid (2,2-dimethylpropanoic acid)

-

Hydrochloric acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of pivalic acid is prepared in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-tert-butyl-6-methyl-1H-benzimidazole.

Proposed synthesis workflow for 2-tert-butyl-6-methyl-1H-benzimidazole.

Crystal Growth and Structure Determination

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Crystal Growth:

-

The purified 2-tert-butyl-6-methyl-1H-benzimidazole is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature to create a saturated solution.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to stand undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

X-ray Diffraction Analysis:

-

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100-150 K) to reduce thermal vibrations of the atoms.

-

X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various intermolecular interactions. In the case of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the primary interaction is the N—H···N hydrogen bond between the imidazole rings of adjacent molecules.[1][2][3][4] This interaction leads to the formation of infinite chains of molecules extending along the crystallographic a-axis.

Simplified representation of intermolecular interactions in a benzimidazole crystal.

Conclusion

While the specific crystal structure of 2-tert-butyl-6-methyl-1H-benzimidazole remains to be determined experimentally, the analysis of the closely related 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole provides a robust framework for understanding the structural chemistry of this class of compounds. The synthesis is expected to be achievable through standard condensation reactions, and the crystal structure would likely be characterized by strong hydrogen bonding and other intermolecular interactions that dictate the overall crystal packing. The determination of its precise crystal structure would be a valuable addition to the field, enabling more accurate computational studies and a deeper understanding of its potential applications.

References

- 1. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methyl-isoxazol-3-yl)meth-yl]-1 H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. banglajol.info [banglajol.info]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] This versatility has made substituted benzimidazoles a focal point of extensive research, yielding compounds with significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

This technical guide provides an in-depth overview of the diverse biological activities of substituted benzimidazoles, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of Substituted Benzimidazoles

The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3][4] Modern methods often involve one-pot reactions using various aldehydes and catalysts to improve efficiency and yield.[5][6] Microwave-assisted synthesis has also emerged as a rapid and green alternative to conventional heating.[7]

Sample Experimental Protocol: One-Pot Synthesis

A common and efficient method involves the condensation of an o-phenylenediamine with an aldehyde, catalyzed by ammonium chloride.[6]

Procedure:

-

To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).[6]

-

Stir the resulting mixture for approximately 2 hours at 80-90°C.[6]

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[6]

-

Once complete, pour the reaction mixture into ice-cold water to precipitate the product.[6]

-

Filter the solid product, wash it with water, and dry.[6]

-

Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole derivative.[6]

Anticancer Activity

Substituted benzimidazoles exhibit potent anticancer activity through various mechanisms, including the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerases and kinases, and induction of apoptosis.[8][9][10] Their ability to interfere with essential cellular processes makes them promising candidates for oncology drug development.[10][11]

Mechanism of Action: Apoptosis Induction

Many benzimidazole derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death, in cancer cells.[10] This can occur through the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. The intrinsic pathway often involves increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are enzymes that execute cell death.[10]

Quantitative Anticancer Data

The efficacy of benzimidazole derivatives is often quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values against various cancer cell lines.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 3e (NSC: 765733/1) | HOP-92 (Non-Small Cell Lung) | GI₅₀ | 0.19 | [8] |

| Compound 7 (Dimethylpyrazolyl derivative) | 60 Human Cancer Cell Lines | - | Potent Activity | [12] |

| Compound 9 (Dimethyloxazolyl derivative) | 60 Human Cancer Cell Lines | - | Potent Activity | [12] |

| Compound 9a | HEPG2 (Hepatocellular Carcinoma) | IC₅₀ | <10 µg/ml | [11] |

| Compound 9b | HEPG2 (Hepatocellular Carcinoma) | IC₅₀ | <10 µg/ml | [11] |

| Compound 9c | MCF7 (Breast Adenocarcinoma) | IC₅₀ | <10 µg/ml | [11] |

| Compounds 3A, 3B, 9A, 9B | Breast & Prostate Cancer Cells | IC₅₀ | 4.54 - 20.17 µg/mL | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their health.[13][14]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[15]

-

Pre-incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.[15]

-

Treatment: Add 100 µL of various concentrations of the test benzimidazole compounds to the wells.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 to 72 hours).[14][15]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][15]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specified detergent reagent) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[13]

Antimicrobial Activity

Substituted benzimidazoles are known for their broad-spectrum antimicrobial properties, showing efficacy against a variety of bacterial and fungal strains.[1][16][17] They are thought to inhibit microbial growth by interfering with essential biosynthetic pathways, such as ergosterol synthesis in fungi.[1]

Quantitative Antimicrobial Data

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.

| Compound(s) | Microorganism | Method | Result | Reference |

| Compounds 17, 18, 19 | Enterococcus faecalis | MIC | 25, 25, 12.5 µg/mL | [18] |

| Compounds 17, 18, 19 | Staphylococcus aureus | MIC | 25, 25, 12.5 µg/mL | [18] |

| Compound 19 | Staphylococcus aureus | MIC | Good Activity | [16][19] |

| Compound 20 | Salmonella typhi, S. aureus, B. subtilis, E. coli | MIC | Good Activity | [16][19] |

| Compound 3, 11, 13 | Aspergillus niger | Antifungal Screen | Active | [20][21] |

| Compound 5, 11, 12 | Candida albicans | Antifungal Screen | Active | [20][21] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[22][23][24]

Procedure:

-

Inoculation: Prepare a standardized microbial inoculum and spread it uniformly over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar).[22][24]

-

Well Creation: Aseptically punch holes with a diameter of 6 to 8 mm into the agar surface using a sterile cork borer.[22][25]

-

Sample Loading: Introduce a specific volume (typically 20–100 µL) of the benzimidazole solution at the desired concentration into each well.[22][23]

-

Controls: Use a standard antibiotic as a positive control and the solvent used to dissolve the compound as a negative control.[26]

-

Incubation: Incubate the agar plates under conditions suitable for the test microorganism (e.g., at 37°C for 18-24 hours for bacteria).[23]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone corresponds to the antimicrobial activity of the compound.[22]

Anti-inflammatory Activity

Certain substituted benzimidazoles demonstrate significant anti-inflammatory effects.[27][28] Their mechanisms can be distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the inhibition of neutrophil function or the modulation of specific signaling pathways like the nucleotide-binding oligomerization domain 2 (NOD2) pathway.[27][29]

Mechanism of Action: NOD2 Signaling Inhibition

NOD2 is an intracellular receptor that recognizes bacterial muramyl dipeptide (MDP), triggering a pro-inflammatory response. Dysregulation of this pathway is linked to inflammatory disorders. Specific benzimidazole diamides have been identified as selective inhibitors of NOD2-mediated signaling, blocking the downstream production of inflammatory cytokines without directly inhibiting the associated RIP2 kinase.[29]

Quantitative Anti-inflammatory Data

The carrageenan-induced rat paw edema assay is a standard model for evaluating acute anti-inflammatory activity.

| Compound | Dose (mg/kg) | % Inhibition of Edema | Standard Drug (% Inhibition) | Reference |

| Compound 6 (2-(5-ethylpyridin-2-yl)benzimidazole) | - | Stronger than standards | Phenylbutazone, Tiaramide | [28] |

| Compound 7 (Aminobenzene sulphonamide derivative) | - | 64% | Diclofenac Sodium (64%) | [30] |

| Compound 2b (N-[1H-benzimidazol-2-ylmethyl]-3-chloroaniline) | - | 44.4% | Nimesulide (44.4%) | [30] |

| Compound 22b (5-bromo derivative) | - | 71.99% | Diclofenac (36.72%) | [30] |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | 100 | 53.2% | - | [31] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay induces a localized, acute inflammation that can be quantified to assess the efficacy of anti-inflammatory agents.[30]

Procedure:

-

Animal Grouping: Fast rats overnight and divide them into control, standard, and test groups.

-

Compound Administration: Administer the vehicle (control), a standard drug (e.g., Diclofenac sodium), or the test benzimidazole compound orally (p.o.) or intraperitoneally (i.p.).[30]

-

Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the left hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties against a range of viruses, including RNA and DNA viruses.[20][21] Certain compounds have shown potent and selective activity against viruses like Respiratory Syncytial Virus (RSV) and Vaccinia virus.[20][32]

Quantitative Antiviral Data

Antiviral efficacy is often expressed as the EC₅₀ (50% effective concentration), the concentration of a drug that inhibits viral replication by 50%.

| Compound(s) | Virus | Activity Metric | Value | Reference |

| Compound 5 | Vaccinia Virus | Antiviral Screen | Active | [20][33] |

| Compound 6 | Vaccinia Virus | Antiviral Screen | Active | [20][33] |

| Compound 6 | Coxsackie virus B4 | Antiviral Screen | Active | [33] |

| Various 1-substituted derivatives | Respiratory Syncytial Virus (RSV) | EC₅₀ | As low as 20 nM | [32] |

| Quinolizidin-1-yl alkyl derivatives | BVDV, YFV, CVB2 | EC₅₀ | Moderately Active | [32] |

| Compound 2519 | Influenza A (H1N1) | Mortality Reduction | Reduced mortality by 60% | [34] |

Conclusion

Substituted benzimidazoles represent a remarkably versatile class of heterocyclic compounds with a vast range of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their importance as a core scaffold in modern drug discovery. The ability to readily modify the benzimidazole ring at various positions allows for the fine-tuning of pharmacological properties, paving the way for the development of novel, highly potent, and selective therapeutic agents. Future research will likely focus on synthesizing hybrid molecules, exploring novel mechanisms of action, and advancing the most promising candidates through clinical trials.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. isca.me [isca.me]

- 4. srrjournals.com [srrjournals.com]

- 5. new-one-pot-procedure-for-the-synthesis-of-2-substituted-benzimidazoles - Ask this paper | Bohrium [bohrium.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 16. pharmacophorejournal.com [pharmacophorejournal.com]

- 17. pharmacophorejournal.com [pharmacophorejournal.com]

- 18. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. botanyjournals.com [botanyjournals.com]

- 24. chemistnotes.com [chemistnotes.com]

- 25. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]

- 26. hereditybio.in [hereditybio.in]

- 27. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles. | Semantic Scholar [semanticscholar.org]

- 29. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. jmpas.com [jmpas.com]

- 31. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]

The Structure-Activity Relationship of 2-tert-Butyl-Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets. Among the various substitutions on the benzimidazole ring, the placement of a bulky tert-butyl group at the 2-position has been explored for its potential to modulate the activity and selectivity of these derivatives. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-tert-butyl-benzimidazole derivatives, with a primary focus on their anticancer properties, alongside an overview of their potential as kinase inhibitors and antimicrobial agents.

Anticancer Activity of N-Substituted 2-Aryl-Benzimidazole Derivatives

Recent studies have highlighted the potential of N-substituted benzimidazoles bearing a bulky group at the C2 position as selective antiproliferative agents. A key investigation into a series of N-sec/tert-butyl 2-arylbenzimidazole derivatives has provided valuable insights into their SAR against estrogen receptor-negative (ER-) breast cancer cells.

Quantitative SAR Data

The antiproliferative activity of various N-sec/tert-butyl 2-arylbenzimidazole derivatives was evaluated against MDA-MB-231 (ER-) and MCF-7 (ER+) human breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound ID | N-Substituent | R (Aryl Substituent) | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. MCF-7 |

| 1a | sec-Butyl | H | 29.7 | > 100 |

| 1b | sec-Butyl | 4-OCH3 | 64.9 | > 100 |

| 1c | sec-Butyl | 2-Cl | 49.3 | > 100 |

| 1d | sec-Butyl | 4-Cl | 55.6 | > 100 |

| 1e | sec-Butyl | 3-NO2 | 34.5 | > 100 |

| 2a | tert-Butyl | H | 45.2 | > 100 |

| 2b | tert-Butyl | 4-OCH3 | 82.1 | > 100 |

| 2c | tert-Butyl | 2-Cl | 68.4 | > 100 |

| 2d | tert-Butyl | 4-Cl | 75.3 | > 100 |

| 2e | tert-Butyl | 3-NO2 | 51.7 | > 100 |

SAR Analysis

The data reveals a clear selectivity of these compounds for the ER-negative MDA-MB-231 cell line, with no significant activity observed against the ER-positive MCF-7 cells.

-

Effect of N-Substitution: The N-sec-butyl derivatives consistently demonstrated slightly higher potency compared to their N-tert-butyl counterparts. This suggests that the slightly smaller steric bulk of the sec-butyl group might be more favorable for interaction with the biological target.

-

Effect of C2-Aryl Substitution:

-

The unsubstituted phenyl group at the 2-position (compounds 1a and 2a ) provided the highest potency within each series.

-

Substitution on the phenyl ring, regardless of the position (ortho, meta, or para) or electronic nature (electron-donating or electron-withdrawing), generally led to a decrease in antiproliferative activity.

-

The presence of a nitro group at the meta position (compounds 1e and 2e ) resulted in compounds with potency closest to the unsubstituted analogues.

-

Experimental Protocols

General Synthesis of N-sec/tert-butyl 2-arylbenzimidazole Derivatives:

The synthesis involves the condensation of ethyl 3-amino-4-(sec/tert-butylamino)benzoate with various substituted benzaldehyde metabisulfite adducts under focused microwave irradiation.

-

Preparation of Ethyl 3-amino-4-(sec/tert-butylamino)benzoate: A mixture of ethyl 3,4-diaminobenzoate, the corresponding ketone (2-butanone or acetone), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap. The resulting imine is then reduced with sodium borohydride in methanol.

-

Preparation of Benzaldehyde Metabisulfite Adducts: An equimolar mixture of the substituted benzaldehyde and sodium metabisulfite in ethanol/water is stirred at room temperature. The resulting precipitate is filtered and dried.

-

Microwave-Assisted Condensation: The ethyl 3-amino-4-(sec/tert-butylamino)benzoate and the benzaldehyde metabisulfite adduct are mixed in a microwave vessel and irradiated at a specified temperature and time.

-

Purification: The crude product is purified by column chromatography on silica gel.

Antiproliferative Assay (MTS Assay):

-

Cell Seeding: MDA-MB-231 and MCF-7 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) and incubated for 48 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Logical Workflow for SAR Analysis

Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of N-substituted 2-arylbenzimidazoles.

Benzimidazole Derivatives as Kinase Inhibitors

The benzimidazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While specific studies on 2-tert-butyl-benzimidazole derivatives as kinase inhibitors are limited, the general SAR principles for 2-substituted benzimidazoles provide a framework for understanding their potential.

General SAR Principles

-

2-Position Substitution: The substituent at the 2-position plays a crucial role in determining the potency and selectivity of kinase inhibition. Bulky hydrophobic groups can occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity. The tert-butyl group, with its significant steric bulk, could potentially be exploited to achieve selectivity for kinases with larger hydrophobic pockets.

-

N1-Position Substitution: Modifications at the N1-position are often used to modulate physicochemical properties such as solubility and cell permeability, as well as to explore additional interactions within the kinase active site.

-

5- and 6-Position Substitutions: The benzene ring of the benzimidazole core provides a platform for substitution to further fine-tune the inhibitor's properties and explore interactions with the solvent-exposed region of the ATP-binding site.

Signaling Pathway Context

Caption: Inhibition of a generic kinase signaling pathway by a 2-tert-butyl-benzimidazole derivative.

Antimicrobial and Antiviral Potential

Benzimidazole derivatives have a long history as antimicrobial and antiviral agents. The mechanism of action often involves the inhibition of essential enzymes or the disruption of viral replication processes.

General SAR for Antimicrobial and Antiviral Activity

-

2-Position Substitution: The nature of the substituent at the 2-position is critical for antimicrobial and antiviral activity. Lipophilic groups are often favored as they can enhance membrane permeability. The tert-butyl group, being highly lipophilic, could contribute positively to the antimicrobial and antiviral profile of benzimidazole derivatives.

-

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents on the benzimidazole ring can influence activity. Often, electron-withdrawing groups on the benzene ring enhance antimicrobial efficacy.

Experimental Workflow for Antimicrobial Screening

Caption: A typical workflow for the screening and SAR analysis of novel antimicrobial agents.

Conclusion and Future Directions

The 2-tert-butyl-benzimidazole scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the realm of anticancer drugs targeting ER-negative breast cancers. The available data suggests that further optimization of the N1 and C2 substituents could lead to more potent and selective compounds. While the exploration of 2-tert-butyl-benzimidazoles as kinase inhibitors and antimicrobial agents is still in its nascent stages, the general principles of benzimidazole SAR suggest that this substitution pattern holds potential. Future research should focus on synthesizing and screening a wider range of 2-tert-butyl-benzimidazole derivatives against diverse biological targets to fully elucidate their therapeutic potential. Detailed mechanistic studies will also be crucial to understand how the bulky tert-butyl group influences target binding and cellular activity.

Preliminary Cytotoxicity Screening of 2-tert-butyl-6-methyl-1H-benzimidazole: A Technical Overview

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. The unique structure of the benzimidazole scaffold, which resembles naturally occurring purine nucleotides, allows it to interact with various biological targets, leading to effects such as the inhibition of microtubule formation and the disruption of key signaling pathways in cancer cells. This technical guide provides a preliminary overview of the cytotoxic potential of a specific derivative, 2-tert-butyl-6-methyl-1H-benzimidazole. While direct and extensive research on this particular compound is limited in publicly available literature, this document outlines a generalized experimental approach for its initial cytotoxicity screening based on established protocols for similar benzimidazole derivatives.

Core Concepts in Cytotoxicity Screening

The preliminary assessment of a novel compound's anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays are designed to determine the concentration of the compound that inhibits cell growth or induces cell death. A common metric used to quantify cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols

A standard and widely adopted method for assessing in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

1. Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines would be selected to represent different cancer types. For a preliminary screen, this might include, but is not limited to:

-

MCF-7 (Breast adenocarcinoma)

-

HeLa (Cervical cancer)

-

A549 (Lung carcinoma)

-

HepG2 (Hepatocellular carcinoma)

-

A non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) should be included as a control to assess selectivity.

-

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay Protocol

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of 2-tert-butyl-6-methyl-1H-benzimidazole is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compound at various concentrations. Control wells receive medium with the solvent at the same concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or an isopropanol-HCl solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

As no specific quantitative data for 2-tert-butyl-6-methyl-1H-benzimidazole is available, the following table serves as a template to illustrate how such data would be presented.

| Cell Line | Cancer Type | IC50 (µM) of 2-tert-butyl-6-methyl-1H-benzimidazole |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined |

| HEK293 | Normal Human Embryonic Kidney | Data to be determined |

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Potential Signaling Pathways

Benzimidazole derivatives have been reported to interfere with several signaling pathways crucial for cancer cell survival and proliferation. While the specific pathways affected by 2-tert-butyl-6-methyl-1H-benzimidazole are yet to be determined, a logical next step in its evaluation would be to investigate its impact on pathways commonly targeted by this class of compounds.

Caption: A potential mechanism of action involving microtubule disruption.

While specific cytotoxic data for 2-tert-butyl-6-methyl-1H-benzimidazole is not currently available in the public domain, the established methodologies for screening related benzimidazole derivatives provide a clear roadmap for its preliminary evaluation. The protocols and workflows outlined in this guide serve as a foundational framework for researchers and drug development professionals to begin assessing the anticancer potential of this novel compound. Future studies will be essential to elucidate its specific IC50 values against a range of cancer cell lines and to investigate the underlying molecular mechanisms of its cytotoxic activity.

Tautomerism in 2-Substituted-6-Methyl-1H-Benzimidazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the annular tautomerism in 2-substituted-6-methyl-1H-benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The dynamic equilibrium between the two tautomeric forms, 2-substituted-6-methyl-1H-benzimidazole and 2-substituted-5-methyl-1H-benzimidazole, plays a crucial role in their chemical reactivity, biological activity, and physicochemical properties. Understanding and quantifying this tautomerism is paramount for rational drug design and the development of novel materials.

The Annular Tautomerism of 2-Substituted-6-Methyl-1H-Benzimidazoles

The core of tautomerism in 2-substituted-6-methyl-1H-benzimidazoles lies in the prototropic shift of a hydrogen atom between the N1 and N3 positions of the imidazole ring. This results in two distinct, yet rapidly interconverting, tautomers. The position of this equilibrium is governed by the electronic and steric nature of the substituent at the 2-position, as well as by the solvent environment.

The equilibrium constant, KT, is a quantitative measure of the relative stability of the two tautomers. It is defined as the ratio of the concentration of the 5-methyl tautomer to the 6-methyl tautomer.

KT = [2-substituted-5-methyl-1H-benzimidazole] / [2-substituted-6-methyl-1H-benzimidazole]

A KT value greater than 1 indicates a preference for the 5-methyl tautomer, while a value less than 1 suggests the 6-methyl tautomer is more stable. When KT is equal to 1, the two tautomers are present in equal concentrations.

Quantitative Analysis of Tautomeric Equilibrium

The determination of the tautomeric equilibrium constant (KT) is crucial for understanding the behavior of these compounds. While a comprehensive experimental dataset for a full series of 2-substituted-6-methyl-1H-benzimidazoles is not available in a single source, the following table presents a compilation of theoretical and experimental KT values for analogous 2-substituted benzimidazoles to illustrate the impact of the 2-substituent.

| 2-Substituent (R) | 6-Substituent | Method | Solvent/Phase | KT | Predominant Tautomer | Reference |

| -H | -H | Theoretical (AM1) | Aqueous | 1.00 | Equal | [1] |

| -CH3 | -H | Experimental (NMR) | DMSO-d6 | ~1 | Equal | [2] |

| -CH2C6H5 | -H | Experimental (NMR) | DMSO-d6 | ~1 | Equal | [2] |

| -CF3 | -H | Experimental (NMR) | DMSO-d6 | ~1 | Equal | [2] |

| -OH | -NO2 (5-position) | Theoretical (AM1) | Aqueous | 0.340 | 6-Nitro | [1] |

| -OH | -Cl (5-position) | Theoretical (AM1) | Aqueous | 0.45 | 6-Chloro | [1] |

| -SH | -H | Theoretical (AM1) | Aqueous | >1 | Thione form | [3] |

| -SH | -CH3 (5-position) | Theoretical (AM1) | Aqueous | >1 | Thione form | [3] |

| -SH | -NO2 (5-position) | Theoretical (AM1) | Aqueous | >1 | Thione form | [3] |

| -SH | -Cl (5-position) | Theoretical (AM1) | Aqueous | >1 | Thione form | [3] |

Disclaimer: The data in this table is compiled from various sources and for benzimidazoles with different substitution patterns at the 5(6)-position. It serves to illustrate the general principles of substituent effects on the tautomeric equilibrium.

Experimental Protocols

General Synthesis of 2-Substituted-6-Methyl-1H-Benzimidazoles

A common and effective method for the synthesis of 2-substituted-6-methyl-1H-benzimidazoles is the condensation of 4-methyl-1,2-phenylenediamine with a variety of carboxylic acids or aldehydes.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Substituted carboxylic acid or aldehyde (e.g., acetic acid, benzoic acid, benzaldehyde)

-

Hydrochloric acid (4 M) or a suitable catalyst

-

Sodium hydroxide solution (for neutralization)

-

Ethanol or other suitable solvent

-

Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, chromatography columns)

Procedure (from Carboxylic Acid):

-

A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in 4 M hydrochloric acid is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a sodium hydroxide solution until a precipitate forms.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Procedure (from Aldehyde):

-

A solution of 4-methyl-1,2-phenylenediamine (1 equivalent) and the corresponding aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) is stirred at room temperature or heated, often in the presence of an oxidizing agent or a catalyst.

-

The reaction is monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography or recrystallization to yield the desired 2-substituted-6-methyl-1H-benzimidazole.[4][5]

Determination of Tautomeric Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the tautomeric equilibrium of benzimidazoles in solution.[6] The chemical shifts of the carbon and proton atoms of the benzimidazole core are sensitive to the electronic environment, which is altered by the position of the N-H proton.

Instrumentation and Software:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Variable temperature unit

-

NMR data processing software

Sample Preparation:

-

Dissolve a precisely weighed amount of the purified 2-substituted-6-methyl-1H-benzimidazole in a deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4). The choice of solvent can influence the tautomeric equilibrium.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire standard 1H and 13C NMR spectra at room temperature. In many cases, the proton exchange between the nitrogen atoms is fast on the NMR timescale, resulting in a single set of averaged signals for the two tautomers.

-

To resolve the signals of the individual tautomers, low-temperature NMR experiments are often necessary. Gradually decrease the temperature of the sample (e.g., in 10 K increments) and acquire spectra at each temperature until the signals for the two tautomers are resolved or significantly broadened. The coalescence temperature can be used to determine the energy barrier for the tautomeric interconversion.[7]

-

For quantitative analysis, ensure the spectra are acquired with a sufficient relaxation delay to allow for complete magnetization recovery, which is crucial for accurate integration of the signals.

Data Analysis:

-

Identify the signals corresponding to each tautomer in the resolved low-temperature spectra. The signals of the aromatic protons and carbons, particularly those ortho and para to the nitrogen atoms (C4/C7 and C5/C6), are typically the most sensitive to the tautomeric equilibrium.

-

Integrate the well-resolved signals of a corresponding proton in each tautomer.

-

Calculate the tautomeric equilibrium constant (KT) using the ratio of the integrals: KT = Integral of 5-methyl tautomer / Integral of 6-methyl tautomer

Visualizing Tautomerism and Experimental Workflows

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole

Application Notes and Protocols

Topic: Experimental Protocol for the Synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-tert-butyl-6-methyl-1H-benzimidazole is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a detailed experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole via the condensation of 4-methyl-1,2-phenylenediamine and pivalic acid. The general synthesis of benzimidazoles often involves the reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde, which upon cyclization, forms the benzimidazole ring system.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole. Researchers should populate the "Experimental" columns with their own data for accurate yield calculation and reaction tracking.

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 4-methyl-1,2-phenylenediamine | 122.17 | User Input | User Input | - | - | - | - |

| Pivalic Acid | 102.13 | User Input | User Input | User Input | - | - | - |

| 2-tert-butyl-6-methyl-1H-benzimidazole | 188.27 | - | - | - | User Input | User Input | User Input |

Experimental Protocol

This protocol details the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole from 4-methyl-1,2-phenylenediamine and pivalic acid.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Pivalic acid

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

10% Sodium bicarbonate solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and pivalic acid (1.1 eq).

-

Acid-Catalyzed Cyclization: Slowly add polyphosphoric acid (PPA) as a catalyst and solvent, or alternatively, use a solvent like ethanol with a catalytic amount of 4M hydrochloric acid.

-

Reaction: Heat the mixture to reflux (typically 90-120°C) and maintain for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution.

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.[2]

-

Combine the organic layers.

-

-

Washing and Drying:

-

Solvent Removal:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 2-tert-butyl-6-methyl-1H-benzimidazole as a solid.

-

Visualizations

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole.

Signaling Pathway (General Benzimidazole Synthesis):

Caption: General reaction pathway for benzimidazole formation.

References

High-Yield Synthesis of 2,6-Disubstituted Benzimidazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,6-disubstituted benzimidazoles, a critical scaffold in medicinal chemistry. These compounds are integral to the development of novel therapeutics, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The methodologies presented herein focus on efficiency, yield, and green chemistry principles.

Introduction

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[3] The 2,6-disubstituted benzimidazole core is a "privileged scaffold" in drug discovery, with substitutions at the 2- and 6-positions significantly influencing pharmacological activity.[4] For instance, various derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[4][5] The development of efficient and high-yield synthetic routes is crucial for the rapid generation of compound libraries for screening and lead optimization. This document outlines several robust methods for the synthesis of these valuable compounds.

High-Yield Synthetic Methodologies

A variety of methods have been developed for the synthesis of 2,6-disubstituted benzimidazoles, often involving the condensation of a substituted o-phenylenediamine with an aldehyde.[3][4] Key methodologies that offer high yields include conventional heating, microwave-assisted synthesis, and the use of various catalytic systems.[4][6]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different high-yield synthesis methods, providing a clear comparison of their efficiencies.

| Method | Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Reflux in various solvents | 6–12 h | 75–93 | [4] |

| Microwave-Assisted | Various solvents or solvent-free | 10–15 min | 90–99 | [4][6] |

| Catalytic (One-Pot) | Ammonium chloride in ethanol | Not specified | 72–90 | [3] |

| Green Synthesis (DES) | Deep Eutectic Solvent (ChCl:o-PDA) | 8–10 min | 90–98 | [7] |

| Reductive Cyclization | Stannous chloride dihydrate in alcohol | Not specified | Excellent | [8] |

| Lanthanide Catalysis | Erbium(III) triflate in water | 5 min (MW) | 91-99 | [9] |

Experimental Protocols

Detailed methodologies for key high-yield experiments are provided below.

Protocol 1: Microwave-Assisted Synthesis of 2,6-Disubstituted Benzimidazoles

This protocol describes a rapid and high-yield synthesis using microwave irradiation.[4][6]

Materials:

-

Substituted benzene-1,2-diamine (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Ethanol (5 mL)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine the substituted benzene-1,2-diamine (1 mmol) and the substituted aromatic aldehyde (1 mmol).

-

Add ethanol (5 mL) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 60-100°C) for 10–15 minutes.[4][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2,6-disubstituted benzimidazole.

Protocol 2: Green Synthesis using Deep Eutectic Solvent (DES)

This protocol utilizes a deep eutectic solvent as both the reaction medium and a catalyst, offering a green and efficient alternative.[7]

Materials:

-

Choline chloride (ChCl)

-

o-phenylenediamine (o-PDA)

-

Substituted aldehyde (2 mmol)

-

Water

-

Ethyl acetate (AcOEt)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Prepare the deep eutectic solvent by mixing choline chloride and o-phenylenediamine in a 1:1 molar ratio and heating gently until a homogeneous liquid is formed.

-

To 1 mL of the ChCl:o-PDA eutectic mixture, add the appropriate substituted aldehyde (2 mmol) under magnetic stirring.

-

Stir the resulting mixture at 80°C for 8–10 minutes.[7]

-

Monitor the reaction by TLC.

-

After completion, add 2 mL of water to the reaction mixture.

-

Extract the aqueous suspension with ethyl acetate (3 x 2 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the 1,2-disubstituted benzimidazole product.

Visualizations

The following diagrams illustrate a general experimental workflow and a relevant biological pathway involving benzimidazole derivatives.

Caption: General workflow for the synthesis of 2,6-disubstituted benzimidazoles.

Many benzimidazole derivatives exhibit their anticancer effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[4]

Caption: Inhibition of the DHFR pathway by a 2,6-disubstituted benzimidazole.

References

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. html.rhhz.net [html.rhhz.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Antimicrobial Assays of 2-tert-butyl-6-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 2-tert-butyl-6-methyl-1H-benzimidazole. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to Benzimidazoles' Antimicrobial Potential